molecular formula C22H25N3O B5706064 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5706064
M. Wt: 347.5 g/mol
InChI Key: QUSIIDYHRZUOMB-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a hybrid structure combining a benzylpiperazine moiety with a 2-methylindole group, linked by an ethanone bridge. The benzylpiperazine unit is a well-known pharmacophore in psychoactive substances, often associated with stimulant properties due to its interaction with key neurotransmitter systems . Research indicates that compounds containing the benzylpiperazine structure can act as stimulants and have shown abuse liability, making them valuable tools for studying addiction and neuropharmacology . Furthermore, the indole nucleus is a fundamental scaffold in numerous biologically active molecules, suggesting potential for diverse receptor interactions. The specific structural features of this compound, particularly the 2-methyl group on the indole ring, may be explored to modulate its selectivity and binding affinity towards specific neuronal targets, such as monoamine transporters or serotonin receptors . This compound is provided strictly for research purposes in vitro. It is essential for investigating structure-activity relationships (SAR) in the design of novel neuropharmacological probes. All researchers are required to review their local regulations before purchase, as benzylpiperazine derivatives are controlled substances in many countries, including the United States, Canada, and parts of Europe . This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIIDYHRZUOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone typically involves:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Indole Attachment: The indole moiety is introduced via a condensation reaction with an appropriate indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions might target the carbonyl group in the ethanone linkage.

    Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced ethanone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmacophore in drug design, particularly targeting neurological receptors. The structural components of 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone suggest it may interact with various neurotransmitter systems, including serotonin and dopamine pathways.

Potential Therapeutic Targets :

  • Antidepressants : Due to its piperazine structure, it may exhibit effects similar to established antidepressants.
  • Antipsychotics : The indole moiety is often associated with compounds used to treat schizophrenia and other psychotic disorders.

Biological Studies

The compound serves as a useful probe in biological studies to investigate receptor-ligand interactions. Its ability to modulate receptor activity makes it valuable for:

  • Studying Signal Transduction Pathways : Understanding how neurotransmitters influence cellular responses.
  • Drug Development : Testing the efficacy of new therapeutic agents based on its structure.

Industrial Chemistry

In industrial applications, 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can be utilized in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a building block in the creation of novel compounds with potential pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the significance of compounds similar to 2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone:

Study TitleFindingsApplication
"Indole Derivatives as Antidepressants"Demonstrated that indole derivatives can enhance serotonin activity, leading to antidepressant effects.Drug design targeting mood disorders.
"Piperazine Compounds in Psychopharmacology"Explored the role of piperazine structures in modulating dopamine receptors, indicating potential antipsychotic effects.Development of antipsychotic medications.
"Receptor-Ligand Interaction Studies"Utilized various piperazine and indole derivatives to study binding affinities at serotonin receptors.Insights into drug-receptor dynamics for therapeutic design.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts on a neurological receptor, it might function as an agonist or antagonist, modulating neurotransmitter activity. The indole moiety could interact with receptor sites, while the piperazine ring might influence binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Impact on AChE Inhibition

Compound Substituent (Position) IC50 (µM) Reference
Donepezil (Reference) - 0.14
Compound 4a ortho-Cl (benzyl) 0.91
Compound 4g meta-OMe (benzyl) 5.5
Compound 4l No substituent 8.2
  • Electron-withdrawing groups (EWGs) like Cl at the ortho position (Compound 4a) yield the highest potency due to enhanced PAS interactions .
  • Electron-donating groups (EDGs) like methoxy (OMe) at the meta position (Compound 4g) reduce activity compared to EWGs but still outperform unsubstituted analogs (Compound 4l) .
  • Para-substituted EWGs are less effective than ortho variants, highlighting positional sensitivity .

Piperazine vs. Piperidine Derivatives

Replacing the piperazine moiety with piperidine (e.g., 1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone ) reduces AChE inhibition, suggesting the nitrogen-rich piperazine enhances binding via hydrogen bonding or cation-π interactions .

Indole Modifications

  • 5-Nitroindole derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) exhibit potent antimalarial activity (pIC50 = 8.2129 vs. chloroquine’s 7.5528) , demonstrating the indole scaffold’s versatility across therapeutic targets.
  • Sulfonyl modifications (e.g., 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone ) introduce polar groups that may improve solubility but reduce blood-brain barrier penetration for CNS targets .

Pharmacological Profiles Across Targets

AChE Inhibitors vs. Antimalarials

Property AChE Inhibitors (e.g., Compound 4a) Antimalarials (e.g., 5-nitroindole derivatives)
Core Structure Indole + benzylpiperazine Indole + thioether/sulfonyl groups
Key Substituents ortho-Cl (benzyl) 5-nitro (indole), 4-nitrothio (phenyl)
Potency IC50 = 0.91 µM pIC50 = 8.2129
Therapeutic Target Alzheimer’s disease Plasmodium falciparum

Molecular Properties and Drug-Likeness

  • Lipophilicity : Benzylpiperazine derivatives (e.g., target compound) exhibit higher logP values compared to sulfonyl analogs, favoring CNS penetration .
  • Molecular Weight : Most analogs fall within 350–500 Da, adhering to Lipinski’s rules for oral bioavailability .

Critical Analysis of Structural Features

  • Indole Methylation: The 2-methyl group on indole (target compound) may stabilize hydrophobic interactions in the AChE gorge, as seen in donepezil’s indanone methyl group .

Q & A

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Methodological Answer :
  • Combinatorial screening : Test with chemotherapeutics (e.g., doxorubicin) in cancer cell lines (MTT assays) .
  • Isobologram analysis : Calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways enhanced by co-treatment .

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